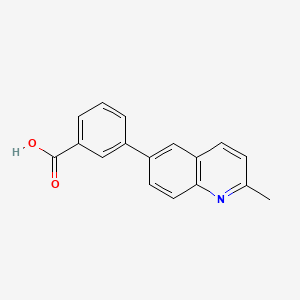![molecular formula C46H26F4N4 B15168887 6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] CAS No. 647375-64-2](/img/structure/B15168887.png)
6,6'-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] typically involves multi-step organic reactions. One common method includes the condensation of 2,3-diaminophenazine with 4-fluorobenzaldehyde under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to facilitate the formation of the quinoxaline ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, often facilitated by catalysts like iron(III) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Iron(III) chloride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups attached to the aromatic rings.
Wissenschaftliche Forschungsanwendungen
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with DNA or proteins, leading to changes in cellular functions. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4′,4′′′′-(1,4-Phenylene)bis(2,2′6′,2′′-terpyridine): Another compound with a similar phenylene core but different substituents, used in coordination chemistry and materials science.
6,6′-(Perfluoropropane-2,2-diyl)bis(2,3-dihydrophthalazine-1,4-dione): A compound with a similar fluorinated structure, used in coordination polymers.
Uniqueness
6,6’-(1,4-Phenylene)bis[2,3-bis(4-fluorophenyl)quinoxaline] is unique due to its specific arrangement of fluorine atoms and quinoxaline rings, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and specific interactions with other molecules.
Eigenschaften
CAS-Nummer |
647375-64-2 |
|---|---|
Molekularformel |
C46H26F4N4 |
Molekulargewicht |
710.7 g/mol |
IUPAC-Name |
6-[4-[2,3-bis(4-fluorophenyl)quinoxalin-6-yl]phenyl]-2,3-bis(4-fluorophenyl)quinoxaline |
InChI |
InChI=1S/C46H26F4N4/c47-35-15-5-29(6-16-35)43-45(31-9-19-37(49)20-10-31)53-41-25-33(13-23-39(41)51-43)27-1-2-28(4-3-27)34-14-24-40-42(26-34)54-46(32-11-21-38(50)22-12-32)44(52-40)30-7-17-36(48)18-8-30/h1-26H |
InChI-Schlüssel |
RQFMPANDXVSFMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C6=CC7=C(C=C6)N=C(C(=N7)C8=CC=C(C=C8)F)C9=CC=C(C=C9)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethenyl-4-fluoro-1-[(propan-2-yl)oxy]benzene](/img/structure/B15168815.png)

![1,1'-{[2-(2-Fluoroethoxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis(4-methoxybenzene)](/img/structure/B15168824.png)



![Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-](/img/structure/B15168840.png)
![5-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}-2-nitrobenzamide](/img/structure/B15168845.png)
![4-[(E)-(But-2-en-1-ylidene)amino]-N-(2,4-dichlorophenyl)benzene-1-sulfonamide](/img/structure/B15168846.png)
methanone](/img/structure/B15168862.png)
![4,4'-Bis[(3,5-dimethoxyphenyl)methoxy]-2,2'-bipyridine](/img/structure/B15168872.png)


